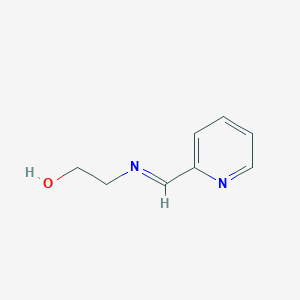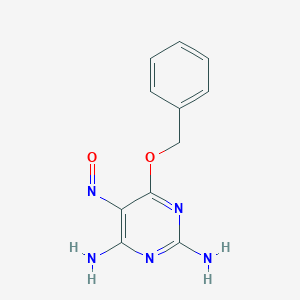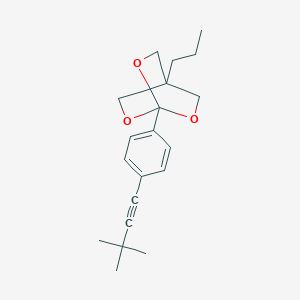![molecular formula C11H15NO2 B024812 Methyl 3-[3-(aminomethyl)phenyl]propanoate CAS No. 100511-83-9](/img/structure/B24812.png)
Methyl 3-[3-(aminomethyl)phenyl]propanoate
Übersicht
Beschreibung
"Methyl 3-[3-(aminomethyl)phenyl]propanoate" is a chemical compound with various applications in scientific research. The compound is synthesized and analyzed for its unique molecular structure and properties.
Synthesis AnalysisThe synthesis of related compounds involves specific reactions and processes. For example, Li et al. (2009) describe the synthesis of a precursor, methyl 2-hydroxyimino-3-phenyl-propionate, through nitrosation oximation of substituted malonic esters, followed by X-ray crystal structure analysis (Li, Zhen, Han, & Liu, 2009). Similar synthetic routes might be applicable for "Methyl 3-[3-(aminomethyl)phenyl]propanoate."
Molecular Structure Analysis
The molecular structure is often characterized by spectroscopic methods like NMR and IR, as well as X-ray crystallography. As an example, the structure of a similar compound, methyl 2-hydroxyimino-3-phenyl-propionate, was confirmed by these techniques, indicating inter-molecular hydrogen bonds in its crystalline form (Li, Zhen, Han, & Liu, 2009).
Wissenschaftliche Forschungsanwendungen
Methylobacterium Y1-6 has been found to effectively produce S-3-amino-3-phenylpropionic acid with high enantioselective activity. This has implications for drug research and production of enantiopure compounds (Li et al., 2013).
Optimizing side chains in 3-(2-aminocarbonylphenyl)propanoic acid analogs has shown improvement in their in vitro and in vivo potencies as EP3 receptor antagonists. This could potentially reduce prostaglandin E(2)-induced uterine contraction in pregnant rats (Asada et al., 2010).
Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates have been identified as versatile nucleophiles for various reactions, producing a range of acyclic 2-substituted derivatives and trifluoromethylated compounds (Sokolov & Aksinenko, 2010).
Related compounds have been synthesized with promising antimalarial activity. The increasing potency is correlated with decreasing phenyl ring size and electron donation, suggesting potential for clinical trials in humans (Werbel et al., 1986).
An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate using formic acid and triethylsilane has been developed, offering a novel method for the synthesis of RWJ-53308 (Zhong et al., 1999).
The synthesis and crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor to α-amino acids, was conducted, expanding the understanding of these compounds' structures (Li et al., 2009).
Safety And Hazards
“Methyl 3-[3-(aminomethyl)phenyl]propanoate” is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It has the hazard statements H302 - H317 and the precautionary statements P261 - P264 - P280 - P333 + P313 - P362 + P364 - P501 . It’s important to handle this compound with care, using appropriate safety measures.
Eigenschaften
IUPAC Name |
methyl 3-[3-(aminomethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFASYFZFSTLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-(aminomethyl)phenyl]propionate | |
CAS RN |
100511-83-9 | |
| Record name | Methyl 3-[3-(aminomethyl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)





![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)



![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
